Kahweol palmitate
Overview
Description
Kahweol palmitate is a semi-synthetic derivative of kahweol, a natural product found in coffee beans . It exhibits neuromodulatory, anti-osteoporotic, anti-resorptive, anti-inflammatory, antioxidative, anti-angiogenic, anticancer, and chemopreventive activities .
Synthesis Analysis
Kahweol and cafestol are two diterpenes extracted from Coffea arabica beans . The structures were determined by examination of the spectroscopic data of the esters and their parent alcohols and by derivative comparison .
Molecular Structure Analysis
The only difference between the structures of kahweol and cafestol is that kahweol has an extra double bond . This might be the reason why kahweol and cafestol show similar but not exactly the same biological activities .
Chemical Reactions Analysis
Kahweol and cafestol demonstrate multiple potential pharmacological actions such as anti-inflammation, hepatoprotective, anti-cancer, anti-diabetic, and anti-osteoclastogenesis activities . The most relevant mechanisms involved are down-regulating inflammation mediators, increasing glutathione (GSH), inducing apoptosis of tumor cells, and anti-angiogenesis .
Physical And Chemical Properties Analysis
Kahweol palmitate has a molecular weight of 552.8 g/mol . It is a fat-soluble compound derived from Coffee arabica beans .
Scientific Research Applications
Anti-Angiogenic Properties
Kahweol palmitate has been identified for its anti-angiogenic effects, which could be beneficial in treating angiogenesis-dependent disorders such as cancer. A study found that kahweol palmitate inhibited various steps of angiogenesis in human microvascular endothelial cells, demonstrating its potential as a potent compound against diseases reliant on angiogenesis (Moeenfard et al., 2016).
Anti-Inflammatory and Anti-Cancer Effects
Research has shown that kahweol, a component related to kahweol palmitate, exhibits anti-inflammatory and anti-cancer properties. These effects are mediated through inhibition of angiogenesis, suppression of key inflammatory molecules, and modulation of apoptosis in cancer cells (Cárdenas et al., 2011).
Neuroprotective Effects
Kahweol has also been investigated for its neuroprotective effects, particularly in the context of Parkinson's disease. It was found to protect neuronal cells from oxidative stress-induced cell death by upregulating heme oxygenase-1 expression and modulating PI3K and p38/Nrf2 signaling pathways (Hwang & Jeong, 2008).
Quantification in Coffee Brews
A study focusing on the quantification of diterpenes and their palmitate esters in coffee brews highlights the relevance of kahweol palmitate in coffee chemistry and its potential health implications. This research underlines the importance of measuring these compounds to understand their health effects better (Moeenfard et al., 2015).
Anti-Proliferative and Anti-Metastatic Activities
Kahweol, closely related to kahweol palmitate, has demonstrated anti-proliferative effects on oral squamous cancer cells and potential anti-metastatic activities by modulating the expressions of MMPs and VEGF via STAT3 inactivation. These findings suggest its usefulness in developing anti-cancer strategies (Chae et al., 2014; Kim et al., 2012).
properties
IUPAC Name |
(17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-33(37)40-27-36(38)26-35-23-19-30-29-21-24-39-31(29)20-22-34(30,2)32(35)18-17-28(36)25-35/h20-22,24,28,30,32,38H,3-19,23,25-27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZARYXKQBKPOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 44134788 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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